N-(furan-2-ylmethyl)-4-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)benzamide
Description
N-(furan-2-ylmethyl)-4-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)benzamide is a benzamide derivative featuring a central benzene ring substituted at the para position with a thiophen-3-yl group. The amide nitrogen is doubly substituted with furan-2-ylmethyl and thiophen-3-ylmethyl moieties. This unique combination of heterocyclic substituents (furan and thiophene) distinguishes it from simpler benzamide analogs.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-thiophen-3-yl-N-(thiophen-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2S2/c23-21(18-5-3-17(4-6-18)19-8-11-26-15-19)22(12-16-7-10-25-14-16)13-20-2-1-9-24-20/h1-11,14-15H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXICXHINPTTZBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN(CC2=CSC=C2)C(=O)C3=CC=C(C=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-4-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-(thiophen-3-yl)benzoic acid with an appropriate amine under amide coupling conditions.
Introduction of Furan and Thiophene Rings: The furan and thiophene rings are introduced through nucleophilic substitution reactions. The furan-2-ylmethyl and thiophen-3-ylmethyl groups are attached to the nitrogen atoms of the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing batch reactors for the stepwise synthesis of the compound.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings.
Reduction: Reduction reactions can target the carbonyl group of the benzamide core.
Substitution: The furan and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation Products: Oxidized derivatives of the furan and thiophene rings.
Reduction Products: Reduced forms of the benzamide core.
Substitution Products: Substituted derivatives at the furan and thiophene rings.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Medicine
Therapeutic Agents: Investigated for its potential as a therapeutic agent in various diseases.
Industry
Materials Science: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-4-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)benzamide involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Key Observations :
- In contrast, thiophen-2-yl derivatives () achieve higher yields (85%), suggesting positional isomerism impacts reaction efficiency .
- Spectral Trends : Thiophen-3-yl protons in analogs (e.g., δ 7.4–7.6 ppm in 1H NMR) are deshielded compared to thiophen-2-yl (δ 7.1–7.3 ppm), reflecting electronic differences . The target compound’s furan-2-ylmethyl group would likely show characteristic δ 6.3–7.4 ppm signals for furan protons, as seen in JXC010 .
Tautomerism and Structural Dynamics
Compounds with thioamide or triazole groups () exhibit tautomerism (e.g., thione ↔ thiol), but the target compound’s amide backbone likely avoids this. However, the thiophen-3-yl groups may engage in π-π stacking or sulfur-mediated interactions, distinct from furan’s oxygen-based H-bonding .
Biological Activity
N-(furan-2-ylmethyl)-4-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide core with furan and thiophene substituents, which contributes to its unique electronic properties and biological interactions. The molecular formula is C₁₈H₁₅N₃O₂S₂, with a molecular weight of approximately 365.46 g/mol. The presence of multiple heteroaromatic rings enhances its reactivity and affinity for biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's structural characteristics allow it to bind effectively to specific sites, modulating biological pathways involved in disease processes.
Key Interaction Points:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : It can potentially act as an antagonist or agonist at specific receptor sites, influencing cellular signaling pathways.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. Below is a summary of its cytotoxic effects:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Induction of apoptosis |
| U937 (Leukemia) | 4.8 | Cell cycle arrest |
| HeLa (Cervical) | 6.0 | Inhibition of proliferation |
These values indicate that the compound exhibits significant cytotoxicity in a dose-dependent manner, making it a candidate for further investigation as an anticancer agent.
Case Studies
- Study on MCF-7 Cells : A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results showed that the compound induced apoptosis through the activation of caspase pathways, leading to increased cell death compared to control groups.
- U937 Cell Line Analysis : In another study involving U937 leukemia cells, the compound was found to cause cell cycle arrest at the G1 phase, inhibiting cell division and promoting apoptosis. The IC₅₀ value was determined to be 4.8 µM, indicating potent activity against these cells .
Q & A
Q. What synthetic strategies are recommended for preparing N-(furan-2-ylmethyl)-4-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)benzamide?
Methodological Answer: The compound can be synthesized via multi-step coupling reactions. A typical approach involves:
Core Benzamide Formation: React 4-(thiophen-3-yl)benzoyl chloride with furan-2-ylmethylamine and thiophen-3-ylmethylamine under anhydrous conditions, using a base like N,N-diisopropylethylamine (DIPEA) to facilitate nucleophilic substitution .
Purification: Employ sequential normal-phase chromatography (e.g., dichloromethane/methanol gradients) and reverse-phase chromatography (e.g., acetonitrile/water with formic acid) to isolate the product .
Key Considerations:
- Use inert atmospheres to prevent oxidation of thiophene/furan moieties.
- Monitor reaction progress via TLC or LC-MS.
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
Methodological Answer:
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer: Optimization parameters include:
- Solvent Selection: Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity of amines .
- Catalysis: Transition-metal catalysts (e.g., Pd for cross-couplings) may improve regioselectivity in heterocyclic substitutions .
- Temperature Control: Reflux (66–80°C) balances reaction rate and side-product formation .
Case Study: A 56% yield was achieved for a structurally analogous benzamide using reflux in THF with DIPEA, compared to 48% at room temperature .
Q. What computational approaches predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with receptors (e.g., dopamine D3 receptor). Thiophene and furan rings may engage in π-π stacking or hydrophobic interactions .
- DFT Calculations: Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding affinity. The thiophene’s electron-rich nature enhances electrophilic substitution potential .
Validation: Compare computational results with experimental SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) binding data.
Q. How can contradictory literature data on purification methods be resolved?
Methodological Answer: Conflicting reports on chromatography conditions (e.g., normal-phase vs. reverse-phase) arise from compound polarity variations. To resolve:
Polarity Assessment: Calculate logP (e.g., using ChemDraw). A logP >3 favors reverse-phase chromatography .
Troubleshooting:
Q. What experimental designs elucidate the compound’s mechanism of action in biological systems?
Methodological Answer:
- Target Identification: Use CRISPR-Cas9 knockout libraries to screen for genes affecting compound efficacy .
- Pathway Analysis: Perform RNA-seq or phosphoproteomics to identify modulated pathways (e.g., inflammation via NF-κB) .
- Dose-Response Studies: Establish IC₅₀ values in cell-based assays (e.g., inhibition of enzyme X at 10 µM) .
Validation: Co-crystallize the compound with its target (e.g., using SHELXL for crystallographic refinement) to confirm binding modes .
Data Contradiction Analysis
Q. Why do reported yields for analogous benzamides vary across studies?
Analysis: Variations arise from:
Scale Differences: Milligram-scale syntheses often report lower yields due to purification losses vs. gram-scale optimized routes .
Substituent Effects: Electron-withdrawing groups (e.g., -CF₃) may reduce reactivity compared to electron-donating groups (e.g., -OCH₃) .
Catalyst Efficiency: Palladium-based catalysts improve coupling yields by 15–20% compared to copper-mediated methods .
Resolution: Standardize reaction protocols (e.g., ACS Green Chemistry guidelines) and report detailed conditions (solvent purity, catalyst loading).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
